Lusutrombopag ITS-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lusutrombopag ITS-1 is an orally bioavailable, small molecule thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure . Thrombocytopenia is a condition characterized by abnormally low levels of platelets, which can lead to increased risk of bleeding, especially during invasive procedures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lusutrombopag ITS-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling . The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound . This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
化学反応の分析
Types of Reactions: Lusutrombopag ITS-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficiency and selectivity of the reactions .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further processed to obtain the final active pharmaceutical ingredient . These intermediates are crucial for the overall synthesis and optimization of the compound .
科学的研究の応用
Lusutrombopag ITS-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying thrombopoietin receptor agonists and their interactions with biological targets . In biology and medicine, this compound is extensively researched for its therapeutic potential in treating thrombocytopenia and other related conditions . Additionally, it has industrial applications in the development of new pharmaceuticals and therapeutic agents .
作用機序
Lusutrombopag ITS-1 exerts its effects by acting as an agonist for the thrombopoietin receptor . It binds to the transmembrane domain of the receptor expressed on megakaryocytes, leading to the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells . This process results in increased platelet production, which helps to alleviate thrombocytopenia and reduce the risk of bleeding during invasive procedures .
類似化合物との比較
Lusutrombopag ITS-1 is often compared with other thrombopoietin receptor agonists, such as avatrombopag and eltrombopag . While all these compounds share a similar mechanism of action, this compound is unique in its specific binding affinity and pharmacokinetic properties . Avatrombopag and eltrombopag are also used for the treatment of thrombocytopenia, but they differ in their chemical structures and clinical applications .
List of Similar Compounds:- Avatrombopag
- Eltrombopag
- Fostamatinib
These compounds, like this compound, are used to manage thrombocytopenia but have distinct chemical and pharmacological profiles .
特性
IUPAC Name |
4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLKOIONKYXPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。